Auraptene
Overview
Description
Auraptene is a natural bioactive monoterpene coumarin ether . It was first isolated from members of the genus Citrus . Auraptene has shown some effect as a chemopreventative agent against cancers of liver, skin, tongue, esophagus, and colon in rodent models . It exhibits anti-inflammatory, neuroprotective, anti-parasitic, antihypertensive, anti-diabetic, and chemopreventive activities .
Synthesis Analysis
Auraptene was synthesized based on a previously described method . In brief, 7-hydroxycoumarin and trans-geranyl bromide were reacted in acetone at room temperature, in the presence of DBU (1,8-diazabicyclo [5.4.0] undec-7-ene) .Molecular Structure Analysis
The molecular formula of Auraptene is C19H22O3 . It is a member of umbelliferone coumarins in which the phenolic hydrogen has been replaced by a geranyl group .Chemical Reactions Analysis
Auraptene has been found to have inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It has been reported that four new terpene coumarins with notable changes in the skeletal backbone from 2-Z auraptene, a synthesized monoterpene coumarin, demonstrate antiproliferative activity against human gastric cancer cells .Physical And Chemical Properties Analysis
The molecular weight of Auraptene is 298.38 g/mol . It is a member of coumarins and a monoterpenoid .Scientific Research Applications
Anticancer Activity
Auraptene has shown promise in the field of oncology due to its ability to modulate intracellular signaling pathways that control cell growth, inflammation, and apoptosis. It exhibits anticancer effects by targeting various cell signaling pathways, including cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis . Studies have demonstrated its inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines .
Mechanism of Action
Auraptene, also known as Aurapten, is a bioactive monoterpene coumarin that has been isolated from plants belonging to the Rutaceae family, such as Citrus spp . This compound has demonstrated promising pharmacological properties, including anticancer, anti-bacterial, anti-fungal, antileishmania, and anti-oxidant activity .
Target of Action
Auraptene targets various intracellular signaling pathways that control cell growth, inflammation, and apoptosis . It has been reported to inhibit key biological targets like metalloproteinases, glycoprotein P, and PPARs .
Mode of Action
Auraptene interacts with its targets to modulate their function. For instance, it has been observed to selectively inhibit platelet aggregation in human platelets stimulated with collagen . It also modulates intracellular signaling pathways, such as cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .
Biochemical Pathways
Auraptene affects several biochemical pathways. It is a potent AMPK activator that acts by elevating the AMP/ATP ratio, thereby potentially suppressing prostate cancer progression . It also targets different cell signaling pathways such as those involving cytokines, genes modulating cellular proliferation, growth factors, transcription factors, and apoptosis .
Pharmacokinetics
It is known that the bioavailability of a drug is influenced by its physicochemical properties, and auraptene, being a natural compound, is expected to have favorable absorption, distribution, and metabolism .
Result of Action
Auraptene has been shown to have inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It increases the activity of glutathione S-transferase, forms DNA adducts, and reduces the number of aberrant crypt foci . It also induces cellular oxidative stress by upregulating cellular ROS levels .
Action Environment
The action, efficacy, and stability of Auraptene can be influenced by various environmental factors. For instance, the consumption of Auraptene at doses of 100 and 500 ppm during DEN exposure reduced the numbers of glutathione S-transferase (GST) and transforming growth factor (TGF)-α and also suppressed the incidence of liver cell carcinoma .
Safety and Hazards
Future Directions
Auraptene has shown significant effect on the treatment of several chronic illnesses including hypertension, nonalcoholic fatty liver, and cystic fibrosis . Future research about Auraptene could focus on its potential therapeutic role in the prevention and treatment of various diseases due to its anti-inflammatory and antioxidant activities .
properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDHGSKLOSQFK-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897576 | |
Record name | Aurapten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Auraptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Auraptene | |
CAS RN |
495-02-3 | |
Record name | Auraptene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurapten | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurapten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AURAPTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Auraptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
Record name | Auraptene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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